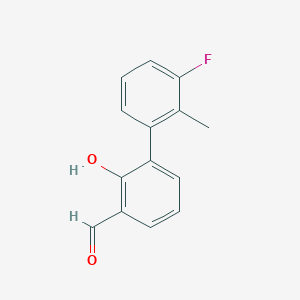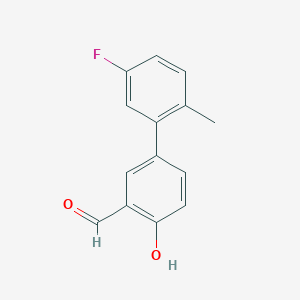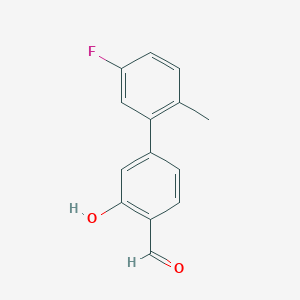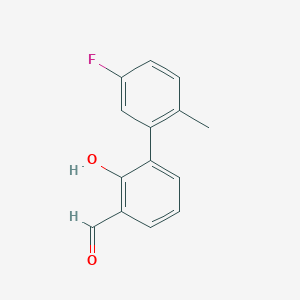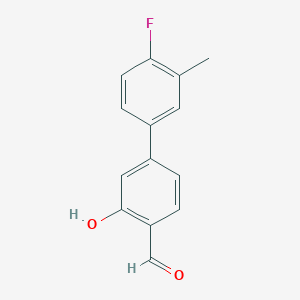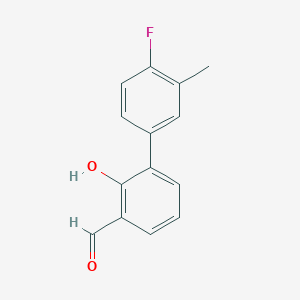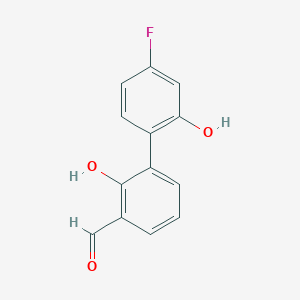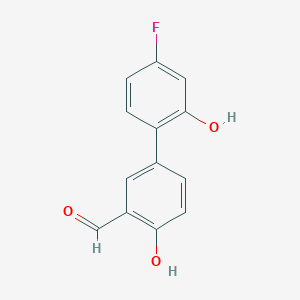
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol (6-FHPF) is a phenolic compound that has been studied for its potential applications in a variety of scientific fields. This compound is of particular interest due to its unique properties, such as its low toxicity, high solubility, and low volatility. This makes it a promising candidate for a range of applications, from drug development to industrial processes.
科学的研究の応用
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has a variety of scientific applications. It has been used in the synthesis of several pharmaceutical compounds, including antibiotics, antifungal agents, and anti-inflammatory drugs. It has also been used in the synthesis of dyes, pigments, and other industrial chemicals. Additionally, 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been used in the synthesis of novel materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as a pro-drug, meaning it is converted to an active form by the body before it can exert its effects. This conversion is believed to involve the formation of an intermediate, which is then further metabolized to the active form. The active form of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is believed to act as an antioxidant and anti-inflammatory agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% are not yet fully understood. However, it is believed to have antioxidant and anti-inflammatory properties. In animal studies, 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% has been shown to reduce inflammation, reduce oxidative stress, and improve insulin sensitivity. Additionally, it has been shown to have antimicrobial and antifungal activity.
実験室実験の利点と制限
The advantages of using 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% for laboratory experiments include its low toxicity, high solubility, and low volatility. Additionally, its relatively low cost makes it an attractive option for research purposes. However, there are also several limitations to its use in laboratory experiments. For example, 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% is not very stable and can easily degrade in the presence of light, heat, or oxygen. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for 6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95%. It could be used in the development of new pharmaceuticals, such as antibiotics, antifungal agents, and anti-inflammatory drugs. Additionally, it could be used in the synthesis of novel materials, such as polymers and nanomaterials. Finally, it could be used in the development of new industrial chemicals, such as dyes, pigments, and other specialty chemicals.
合成法
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol, 95% can be synthesized by a variety of methods. One of the most common methods is the reaction of 3-fluoro-5-hydroxyphenol with formic acid in the presence of a catalyst. This reaction can be carried out either in an aqueous or organic solvent, or in a combination of both. The reaction is typically conducted at room temperature and the product is purified by crystallization. Other methods of synthesis include the reaction of 3-fluoro-5-hydroxyphenol with an aldehyde, such as formaldehyde, and the reaction of 3-fluoro-5-hydroxyphenol with a nitrile, such as acetonitrile.
特性
IUPAC Name |
3-(3-fluoro-5-hydroxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO3/c14-10-4-9(5-11(16)6-10)12-3-1-2-8(7-15)13(12)17/h1-7,16-17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYYZFGJKNFLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)F)O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685105 |
Source


|
| Record name | 3'-Fluoro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-5-hydroxyphenyl)-2-formylphenol | |
CAS RN |
1261976-24-2 |
Source


|
| Record name | 3'-Fluoro-2,5'-dihydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






